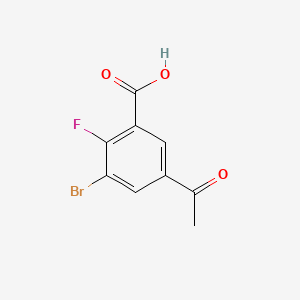

5-Acetyl-3-bromo-2-fluorobenzoic acid

Beschreibung

Contextualization within Halogenated Aromatic Carboxylic Acid Research

Halogenated aromatic carboxylic acids are a well-established class of compounds that serve as crucial intermediates and building blocks in various scientific fields. fluorochem.co.uk The presence of halogens and a carboxylic acid group on a benzene (B151609) ring provides multiple reactive sites for further chemical transformations. For instance, compounds like 5-bromo-2-chlorobenzoic acid are recognized as valuable building blocks in organic synthesis and pharmaceutical research. glindiachemicals.com Similarly, 5-Bromo-2-fluorobenzoic acid is noted for its role as a pharmaceutical intermediate in the synthesis of various drugs. guidechem.combiosynth.com

The inclusion of different halogens, such as bromine and fluorine, offers chemists the ability to perform selective reactions, leveraging the distinct reactivity of each carbon-halogen bond. Research in this area often focuses on creating complex molecules for applications in medicine, agriculture, and materials science. The general synthetic utility of this class of compounds underscores the importance of investigating new and unique derivatives like 5-Acetyl-3-bromo-2-fluorobenzoic acid.

Overview of Structural Features and Functional Groups

Aromatic Ring: The central benzene ring provides a stable, planar scaffold. The substituents' positions are fixed, allowing for well-defined three-dimensional structures in derivative compounds.

Carboxylic Acid Group (-COOH): This group is a key reactive site, capable of undergoing esterification, amidation, and reduction. It also influences the molecule's acidity and solubility.

Fluorine Atom (-F): Located at the C2 position, ortho to the carboxylic acid, the highly electronegative fluorine atom can influence the acidity of the carboxylic proton through inductive effects. Its presence is common in many modern pharmaceuticals, where it can enhance metabolic stability and binding affinity.

Bromine Atom (-Br): Positioned at the C3, the bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental tools for carbon-carbon bond formation.

Acetyl Group (-COCH₃): The ketone functionality at the C5 position provides another site for chemical modification. It can undergo reactions such as reduction to an alcohol, oxidation, or condensation reactions to form larger, more complex structures, including heterocycles.

The unique polysubstituted pattern of 5-Acetyl-3-bromo-2-fluorobenzoic acid, with its array of electronically distinct groups, makes it a highly versatile synthetic intermediate.

| Structural Feature | Position | Key Chemical Properties & Potential Reactions |

|---|---|---|

| Carboxylic Acid | C1 | Acidic; enables formation of esters, amides, and acid chlorides. Can be reduced to an alcohol. |

| Fluorine | C2 | Strongly electron-withdrawing; influences acidity of the carboxylic group; can enhance metabolic stability in derivatives. |

| Bromine | C3 | Good leaving group; enables participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). |

| Acetyl Group | C5 | Ketone functionality; allows for nucleophilic addition, reduction to an alcohol, and condensation reactions. |

Current Research Landscape and Unaddressed Areas

A review of the current scientific literature indicates that 5-Acetyl-3-bromo-2-fluorobenzoic acid is a niche research chemical. There is a conspicuous absence of extensive studies detailing its synthesis, characterization, or application. This suggests that the compound is either very new or has been primarily used as an intermediate building block in proprietary, undisclosed synthetic pathways.

The lack of published data represents a significant unaddressed area in the field of synthetic chemistry. The potential of this molecule as a precursor for novel compounds remains largely untapped. Key research areas that are currently unaddressed include:

Optimized Synthesis: Development of a high-yield, scalable, and cost-effective synthetic route to the compound.

Chemical Reactivity Profile: A systematic study of the selective reactivity of its various functional groups under different reaction conditions.

Biological Screening: Investigation into the potential biological activities of the compound itself or its simple derivatives, given that similar halogenated benzoic acids have applications in pharmaceuticals.

Polymer and Materials Science: Exploration of its use as a monomer or functional additive in the creation of new polymers or materials with tailored properties.

| Research Area | Current Status | Potential for Investigation |

|---|---|---|

| Synthesis & Characterization | Limited public data | Develop and publish efficient synthetic protocols and full characterization data (NMR, IR, MS). |

| Medicinal Chemistry | Unexplored | Use as a scaffold to synthesize novel compounds for biological screening against various therapeutic targets. |

| Agrochemicals | Unexplored | Synthesize derivatives for testing as potential herbicides, fungicides, or insecticides. |

| Materials Science | Unexplored | Investigate its utility as a monomer for specialty polymers or as a functional component in advanced materials. |

Rationale for Comprehensive Academic Investigation

The unique molecular architecture of 5-Acetyl-3-bromo-2-fluorobenzoic acid provides a strong rationale for a thorough academic investigation. The compound represents a confluence of several important functional groups, making it a highly attractive and versatile platform for synthetic diversification.

A comprehensive study is warranted to fully elucidate the chemical properties and synthetic potential of this molecule. Such an investigation would not only contribute fundamental knowledge to the field of organic chemistry but could also pave the way for new discoveries. By systematically exploring the reactivity of each functional group, researchers can develop strategies to create libraries of novel compounds. These new molecules could then be evaluated for a wide range of applications, potentially leading to the development of new therapeutic agents, agrochemicals, or advanced materials. The scarcity of existing research presents a clear opportunity for original and impactful work in this area.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6BrFO3 |

|---|---|

Molekulargewicht |

261.04 g/mol |

IUPAC-Name |

5-acetyl-3-bromo-2-fluorobenzoic acid |

InChI |

InChI=1S/C9H6BrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3H,1H3,(H,13,14) |

InChI-Schlüssel |

SUZNWEDGHCNDCR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)F)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Approaches for 5 Acetyl 3 Bromo 2 Fluorobenzoic Acid

Design Principles for Targeted Synthesis

The architecture of 5-acetyl-3-bromo-2-fluorobenzoic acid presents a significant regiochemical challenge. The electronic nature of the four distinct substituents must be carefully considered to devise a viable synthetic pathway.

Electron-donating vs. Electron-withdrawing Effects: Functional groups on a benzene (B151609) ring are broadly classified by their ability to donate or withdraw electron density from the π-system. wikipedia.org Electron-donating groups (EDGs) activate the ring toward electrophilic aromatic substitution and typically direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comaakash.ac.in Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming groups to the meta position (with the exception of halogens, which are deactivating but ortho, para-directing). wikipedia.org

The substituents on the target molecule exhibit varied properties:

-F (fluoro): Weakly deactivating, ortho, para-directing.

-Br (bromo): Weakly deactivating, ortho, para-directing.

-COOH (carboxylic acid): Strongly deactivating, meta-directing. organicchemistrytutor.com

-COCH₃ (acetyl): Strongly deactivating, meta-directing.

A synthetic strategy that attempts to introduce these groups onto a simple benzene ring late in the synthesis would likely fail, leading to a mixture of undesired isomers. For instance, attempting a Friedel-Crafts acylation on 3-bromo-2-fluorobenzoic acid would be exceedingly difficult due to the ring's highly deactivated nature.

A more effective strategy involves utilizing a powerful directing group to control the regiochemistry, which can later be converted into one of the desired final functionalities. An amino group (-NH₂) is a potent activating, ortho, para-directing group. aakash.ac.in By starting with a precursor containing an amino group, its powerful directing effect can be harnessed to install other substituents in the correct positions. The amino group can then be transformed into the target carboxylic acid group via a sequence of well-established reactions. This strategic choice circumvents the challenges posed by the deactivating nature of the final substituents.

Multi-step Organic Synthesis Protocols

Based on the principles of regiochemical control, a plausible synthetic route for 5-acetyl-3-bromo-2-fluorobenzoic acid is proposed. This pathway begins with a strategically chosen precursor and proceeds through a series of functional group introductions and modifications.

The logical starting point for this synthesis is 3-Bromo-2-fluoroaniline . chemicalbook.comchemicalbook.comsigmaaldrich.com This precursor establishes the critical 1,2,3-substitution pattern of the fluorine and bromine atoms from the outset. The amino group at the 1-position serves as a powerful control element for subsequent reactions.

To moderate the high reactivity of the amino group and prevent unwanted side reactions, it is first protected via derivatization. This is typically achieved by acetylation with acetic anhydride (B1165640) to form the corresponding acetanilide, N-(3-bromo-2-fluorophenyl)acetamide . The resulting acetamido group (-NHCOCH₃) remains a potent ortho, para-director but is less activating than a free amino group, offering better control over subsequent electrophilic substitution reactions.

In the proposed synthetic design, the key halogen atoms are incorporated into the starting material, 3-bromo-2-fluoroaniline. This strategic decision bypasses the difficulty of performing regioselective halogenation on a less specifically activated or a highly deactivated aromatic ring. For instance, the direct bromination of 2-fluorobenzoic acid with N-bromosuccinimide (NBS) yields 5-bromo-2-fluorobenzoic acid, demonstrating the directing power of the fluoro and carboxyl groups. guidechem.com However, introducing a second halogen at a specific position on an already substituted ring can be challenging. By beginning with the desired halogen pattern, the synthesis can focus on building the remaining functionalities.

With the amino group protected as an acetanilide, the next key step is the introduction of the acetyl group at the C5 position. This is accomplished via a Friedel-Crafts acylation reaction. lookchem.comgoogle.comresearchgate.net The acetamido group is a strong ortho, para-director, and since the ortho positions (C2 and C6) are sterically hindered or already substituted, it strongly directs the incoming electrophile to the para position (C5).

The reaction is typically carried out using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂) in the presence of a Lewis acid catalyst. While aluminum chloride (AlCl₃) is a traditional catalyst, its strong interaction with nitrogen-containing compounds can be problematic. google.comquora.com Alternative catalysts are often employed for aniline (B41778) derivatives. lookchem.com The reaction yields N-(5-acetyl-3-bromo-2-fluorophenyl)acetamide .

Table 1: Typical Conditions for Friedel-Crafts Acylation

| Parameter | Typical Reagents/Conditions |

|---|---|

| Substrate | N-(3-bromo-2-fluorophenyl)acetamide |

| Acylating Agent | Acetyl chloride or Acetic anhydride |

| Catalyst | Gallium(III) triflate (Ga(OTf)₃) or other suitable Lewis acid |

| Solvent | Nitromethane, 1,2-dichloroethane |

| Temperature | Room temperature to reflux |

The formation of the carboxylic acid group involves a multi-step transformation of the original amino functionality. First, the protecting acetyl group is removed from N-(5-acetyl-3-bromo-2-fluorophenyl)acetamide by acid or base hydrolysis to regenerate the free amine, 5-acetyl-3-bromo-2-fluoroaniline .

This aniline derivative is then converted into the target carboxylic acid via a Sandmeyer reaction , a versatile method for replacing an amino group with various functionalities via a diazonium salt intermediate. nih.govwikipedia.org

Diazotization: The aniline is treated with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a stable arenediazonium salt.

Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. libretexts.org This introduces a nitrile (-CN) group onto the ring in place of the diazonium group, yielding 5-acetyl-3-bromo-2-fluorobenzonitrile . nih.gov

Hydrolysis: The final step is the hydrolysis of the nitrile group. This is typically achieved by heating the benzonitrile (B105546) derivative in a strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). askfilo.comoup.comdoubtnut.combrainly.in This reaction proceeds through a benzamide (B126) intermediate to furnish the final product, 5-acetyl-3-bromo-2-fluorobenzoic acid . tardigrade.in

Oxidation reactions are fundamental to the synthesis of benzoic acid derivatives, particularly when forming the carboxylic acid group itself. While the proposed pathway utilizes the hydrolysis of a nitrile, an alternative and widely used strategy involves the oxidation of an alkyl side chain. libretexts.org

For example, a synthetic route could be designed starting from a toluene (B28343) derivative. The methyl group of an alkylbenzene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. stackexchange.compearson.commasterorganicchemistry.com This reaction robustly converts any alkyl side chain, regardless of its length, into a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon (the carbon attached to the ring). lumenlearning.com

Catalytic Systems and Their Influence on Reaction Outcomes

The choice of catalyst is pivotal in directing the synthesis of 5-Acetyl-3-bromo-2-fluorobenzoic acid, influencing reaction rates, yields, and selectivity. Different catalytic systems are employed for various bond-forming reactions required to introduce the specific substituents onto the aromatic ring.

Transition metal catalysts, particularly palladium (Pd) and ruthenium (Ru), are instrumental in forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic molecules. researchgate.netrsc.orgthermofisher.com For a molecule like 5-Acetyl-3-bromo-2-fluorobenzoic acid, these catalysts could be employed in cross-coupling reactions to introduce the acetyl group or other substituents.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, are widely used for their functional group tolerance and mild reaction conditions. rsc.orgthermofisher.com For instance, a bromo-substituted benzoic acid derivative could be coupled with an acetyl-containing organometallic reagent. The efficiency of such reactions can be influenced by the choice of ligands, bases, and solvents. Ruthenium-catalyzed C-H arylation has also emerged as a powerful tool for the synthesis of substituted benzoic acids, offering an alternative to traditional cross-coupling methods and sometimes allowing for the arylation of sterically hindered substrates. nih.gov

Table 1: Comparison of Transition Metal Catalysts in Aryl Coupling Reactions

| Catalyst System | Typical Reaction | Advantages | Potential Challenges |

|---|---|---|---|

| Palladium(0) complexes | Suzuki, Heck, Stille Coupling | High yields, mild conditions, functional group tolerance rsc.org | Ligand sensitivity, cost |

| Ruthenium(II) complexes | C-H Arylation | High atom economy, direct functionalization nih.gov | Substrate scope limitations, sometimes requires directing groups nih.gov |

The carboxylic acid group present in the target molecule can act as a directing group in some transition metal-catalyzed C-H functionalization reactions, guiding the catalyst to a specific position on the aromatic ring. nih.govresearchgate.net This directed approach can be highly effective for achieving the desired regioselectivity.

Radical C-H functionalization offers a complementary approach to traditional ionic reactions for introducing substituents onto an aromatic ring. nih.govresearchgate.net This methodology involves the generation of radical species that can react with C-H bonds, leading to their functionalization. Radical initiators, such as azo compounds (e.g., AIBN) and organic peroxides (e.g., benzoyl peroxide), are substances that decompose under mild conditions to produce radicals. wikipedia.org

These radical reactions can be particularly useful for late-stage functionalization, where a C-H bond on a complex molecule is converted to a C-C or C-heteroatom bond. nih.govacs.org In the context of synthesizing 5-Acetyl-3-bromo-2-fluorobenzoic acid, a radical-based approach could potentially be used to introduce the acetyl group via a Friedel-Crafts-type acylation under radical conditions, although this is less common than the ionic pathway. The site of functionalization in radical aromatic substitution is influenced by the stability of the intermediate radical species.

Table 2: Common Radical Initiators and Their Properties

| Initiator | Decomposition Method | Typical Application |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | Thermal, Photochemical | Polymer synthesis, radical cyclizations wikipedia.org |

| Benzoyl Peroxide | Thermal | Polymerization, C-H functionalization wikipedia.org |

Lewis acid catalysis is fundamental to several key aromatic transformations, most notably the Friedel-Crafts acylation, which is a primary method for introducing an acetyl group onto a benzene ring. msu.edu In the synthesis of 5-Acetyl-3-bromo-2-fluorobenzoic acid, a Lewis acid such as aluminum chloride (AlCl₃) would be used to activate an acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion. msu.eduresearchgate.net

The presence of multiple substituents on the starting aromatic ring significantly influences the outcome of Lewis acid-catalyzed reactions. The fluorine atom and the carboxylic acid group are deactivating groups, which can make Friedel-Crafts reactions more challenging. The position of the incoming acetyl group will be directed by the existing substituents on the ring. The choice of Lewis acid and the reaction conditions (temperature, solvent) can be optimized to improve the yield and selectivity of the acylation step.

Table 3: Common Lewis Acids in Aromatic Acylation

| Lewis Acid | Relative Acidity | Common Applications |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Strong | Friedel-Crafts acylation and alkylation msu.edu |

| Iron(III) Chloride (FeCl₃) | Moderate | Halogenation, Friedel-Crafts reactions |

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving the correct arrangement of substituents on the aromatic ring is a critical challenge in the synthesis of 5-Acetyl-3-bromo-2-fluorobenzoic acid. This requires a deep understanding of the directing effects of the existing groups and the implementation of strategies to control substitution patterns.

The final substitution pattern of 5-Acetyl-3-bromo-2-fluorobenzoic acid is a result of the directing effects of the substituents present at each stage of the synthesis. In electrophilic aromatic substitution, substituents are classified as either ortho/para-directing or meta-directing. masterorganicchemistry.commasterorganicchemistry.com

Fluorine is an ortho/para-directing group due to its ability to donate electron density through resonance, despite being deactivating inductively. chemistrysteps.com

Bromine is also an ortho/para-director and deactivating. leah4sci.com

The carboxylic acid group is a meta-directing and deactivating group. chemistrysteps.com

The acetyl group is also meta-directing and deactivating. masterorganicchemistry.com

The synthesis would likely proceed in a stepwise manner, and the order in which the substituents are introduced is crucial for achieving the desired 1,2,3,5-substitution pattern. For example, starting with 2-fluorobenzoic acid, bromination would be expected to occur at the 5-position (para to the fluorine and meta to the carboxylic acid). guidechem.com Subsequent acylation would then be directed by the combined effects of the existing groups. The interplay of these directing effects must be carefully considered to favor the formation of the desired isomer.

In any multi-step synthesis, the formation of isomeric and other impurities is a significant concern. For the synthesis of 5-Acetyl-3-bromo-2-fluorobenzoic acid, potential side products could include other regioisomers of bromination or acylation. For instance, in the bromination of a substituted benzoic acid, the formation of an undesired isomer (e.g., the 4-bromo isomer instead of the 5-bromo) can occur. google.com

Strategies to minimize these side products include:

Optimization of reaction conditions: Temperature, reaction time, and the choice of catalyst and solvent can all influence the ratio of products.

Use of protecting groups: Temporarily protecting a reactive site can prevent unwanted side reactions.

Strategic choice of reagents: For example, using a bulky brominating agent might favor substitution at a less sterically hindered position.

Impurity profiling, typically using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), is essential to identify and quantify any side products formed. researchgate.net This information is critical for optimizing the reaction conditions to maximize the yield of the desired product and to develop effective purification methods. A patent for a similar compound, 5-bromo-2-chlorobenzoic acid, describes the use of a catalyst to inhibit the formation of the 4-bromo isomer during the bromination step, highlighting the importance of controlling impurity formation. google.com

Advanced Purification and Isolation Techniques for Chemical Intermediates

The purification strategy for intermediates in the synthesis of 5-Acetyl-3-bromo-2-fluorobenzoic acid often involves a combination of classical and modern techniques. The choice of method is dictated by the physicochemical properties of the intermediate (e.g., solubility, polarity, volatility) and the nature of the impurities.

Recrystallization

A primary and highly effective technique for purifying solid organic compounds is recrystallization. alfa-chemistry.comreachemchemicals.com This method relies on the differences in solubility between the desired compound and its impurities in a selected solvent or solvent system. byjus.com The principle involves dissolving the impure intermediate in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. alfa-chemistry.combyjus.com For intermediates like substituted benzoic acids, water and various organic solvents are commonly employed. nist.govyoutube.com For instance, benzoic acid itself is highly soluble in hot water but poorly soluble in cold water, making it an ideal candidate for purification via aqueous recrystallization. byjus.comyoutube.com

In the synthesis of structurally related halogenated benzoic acids, such as 5-bromo-2-chlorobenzoic acid, recrystallization has been demonstrated to dramatically improve purity. A crude product with an initial purity of 85.3% as determined by High-Performance Liquid Chromatography (HPLC) can be significantly purified by recrystallization from a solvent like ethanol, achieving a final purity of 99.6%. google.com This highlights the efficacy of this technique in removing significant amounts of impurities.

Table 1: Illustrative Example of Purity Enhancement via Recrystallization This table is based on data for the structurally similar compound 5-bromo-2-chlorobenzoic acid.

| Purification Stage | Purity (by HPLC) | Recrystallization Solvent |

| Crude Product | 85.3% | N/A |

| After Recrystallization | 99.6% | Ethanol |

Advanced Chromatographic Techniques

For separating complex mixtures or achieving ultra-high purity, chromatographic methods are indispensable. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase. reachemchemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of intermediates. ekb.eg Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture, is particularly well-suited for separating fluorinated benzoic acid derivatives. ekb.egdaneshyari.com By optimizing parameters such as the column type, mobile phase composition, and gradient, it is possible to separate closely related isomers and other impurities. ekb.eg Ultra-high-performance liquid chromatography (UHPLC) offers even greater resolution and speed, making it an excellent choice for sensitive analysis of these compounds in complex matrices. daneshyari.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized intermediates, GC-MS is a benchmark analytical technique. daneshyari.com It provides excellent separation and definitive identification of components. The process often involves a derivatization step to convert the non-volatile benzoic acids into more volatile esters, followed by separation and detection. nih.gov

Solid-Phase Extraction (SPE): SPE is a valuable technique for sample preparation, used to isolate and concentrate the desired intermediates from a solution and remove interfering impurities prior to chromatographic analysis or subsequent reactions. nih.gov This method utilizes a solid adsorbent to selectively retain the target compound while impurities are washed away. For fluorinated benzoic acids, hydrophilic-lipophilic-balanced reversed-phase cartridges have proven effective, allowing for significant enrichment from sample solutions. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a reaction and to quickly assess the purity of fractions collected during purification. reachemchemicals.com It can effectively separate halogen derivatives of benzoic acid, providing crucial information to guide the synthetic and purification processes. researchgate.net

The strategic application of these purification and isolation techniques is fundamental. It ensures that key intermediates, such as 5-Bromo-2-fluorobenzoic acid, are obtained with the high degree of purity required for their successful conversion into the final target compound, 5-Acetyl-3-bromo-2-fluorobenzoic acid.

Table 2: Summary of Advanced Purification and Analytical Techniques

| Technique | Principle of Separation | Application for Intermediates | Key Advantages |

| Recrystallization | Differential solubility in a solvent at varying temperatures. | Bulk purification of solid intermediates. | Cost-effective, scalable, can significantly improve purity. |

| HPLC / UHPLC | Differential partitioning between a stationary and a mobile liquid phase. | High-resolution separation, purity analysis, and preparative purification. | High sensitivity, excellent resolution for complex mixtures. ekb.egdaneshyari.com |

| GC-MS | Differential partitioning between a stationary phase and a mobile gas phase, coupled with mass-based detection. | Analysis of volatile intermediates or their derivatives. | High separation efficiency and definitive compound identification. nih.gov |

| Solid-Phase Extraction (SPE) | Selective adsorption of the compound onto a solid sorbent. | Sample clean-up, concentration, and isolation from dilute solutions. | Efficient for sample preparation and removal of interfering substances. nih.gov |

| Thin-Layer Chromatography (TLC) | Differential migration on a layer of adsorbent material. | Reaction monitoring and rapid purity assessment. | Fast, simple, and requires minimal sample. researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Acetyl 3 Bromo 2 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For 5-Acetyl-3-bromo-2-fluorobenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete structural assignment.

The ¹H NMR spectrum of 5-Acetyl-3-bromo-2-fluorobenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the acidic proton of the carboxylic acid. The substitution pattern on the benzene (B151609) ring—containing a fluorine, a bromine, an acetyl group, and a carboxylic acid group—results in a unique electronic environment for each remaining aromatic proton, leading to predictable chemical shifts and coupling patterns.

The aromatic region would likely display two signals, each corresponding to one of the two aromatic protons (H-4 and H-6). These protons would appear as doublets due to coupling with each other (ortho-coupling) and potentially further splitting due to coupling with the fluorine atom. The acetyl group's methyl protons would appear as a sharp singlet, typically in the range of 2.4-2.7 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Predicted ¹H NMR Data:

Aromatic Protons (H-4, H-6): Expected to appear in the range of 7.5-8.5 ppm. The electron-withdrawing nature of the acetyl and carboxyl groups, combined with the halogen substituents, would shift these protons downfield.

Acetyl Protons (-COCH₃): A singlet is predicted around 2.6 ppm.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the region of 12.0-13.0 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -COOH | 12.0 - 13.0 | Broad Singlet | N/A |

| Ar-H (H-6) | ~8.2 | Doublet of doublets | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 4-6 Hz |

| Ar-H (H-4) | ~8.0 | Doublet of doublets | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 8-10 Hz |

| -COCH₃ | ~2.6 | Singlet | N/A |

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the molecule's asymmetry, nine distinct signals are expected: six for the aromatic carbons, one for the carboxylic acid carbon, one for the acetyl carbonyl carbon, and one for the acetyl methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Predicted ¹³C NMR Data:

Carboxylic Acid Carbonyl (-COOH): Expected in the range of 165-170 ppm.

Acetyl Carbonyl (-COCH₃): Predicted to be significantly downfield, around 195-200 ppm.

Aromatic Carbons: These will appear in the typical aromatic region of 110-165 ppm. The carbon directly bonded to fluorine (C-2) will be significantly affected and will appear as a doublet. The carbons attached to bromine (C-3) and the acetyl group (C-5) will also have characteristic shifts.

Acetyl Methyl Carbon (-COCH₃): Expected to be the most upfield signal, around 25-30 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -COCH₃ | 195 - 200 | Singlet | N/A |

| -COOH | 165 - 170 | Singlet | N/A |

| C-F (C-2) | 158 - 162 | Doublet | ¹J(C-F) ≈ 240-260 |

| C-COOH (C-1) | 135 - 140 | Doublet | ²J(C-F) ≈ 20-25 |

| C-COCH₃ (C-5) | 133 - 138 | Singlet | N/A |

| C-H (C-6) | 130 - 135 | Doublet | ³J(C-F) ≈ 5-10 |

| C-H (C-4) | 125 - 130 | Doublet | ³J(C-F) ≈ 5-10 |

| C-Br (C-3) | 115 - 120 | Doublet | ²J(C-F) ≈ 20-25 |

| -COCH₃ | 25 - 30 | Singlet | N/A |

¹⁹F NMR is a highly sensitive technique that would provide direct information about the fluorine substituent. A single signal is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal would be influenced by the other substituents. This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Predicted ¹⁹F NMR Data:

A single signal is expected, likely in the range of -110 to -130 ppm (relative to CFCl₃), appearing as a multiplet due to coupling with H-4 and H-6.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the two aromatic proton signals would confirm their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, particularly FT-IR, is a powerful method for identifying the functional groups present in a molecule.

The FT-IR spectrum of 5-Acetyl-3-bromo-2-fluorobenzoic acid would be characterized by the vibrational modes of its key functional groups: the carboxylic acid, the ketone (acetyl group), and the substituted aromatic ring.

Key Predicted FT-IR Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted around 1700-1720 cm⁻¹.

C=O Stretch (Acetyl Group): Another strong, sharp absorption should appear at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹, due to conjugation with the aromatic ring.

C-O Stretch (Carboxylic Acid): A medium to strong band is expected in the 1210-1320 cm⁻¹ region.

C-F Stretch: A strong band characteristic of the aryl-fluoride bond is expected in the 1200-1250 cm⁻¹ range.

Aromatic C=C Stretches: Multiple medium to weak bands would be present in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C=O Stretch | Carboxylic Acid | 1700 - 1720 | Strong |

| C=O Stretch | Acetyl | 1680 - 1700 | Strong |

| Aromatic C=C Stretches | Benzene Ring | 1450 - 1600 | Medium to Weak |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium to Strong |

| C-F Stretch | Aryl-Fluoride | 1200 - 1250 | Strong |

| C-Br Stretch | Aryl-Bromide | 500 - 600 | Weak to Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of 5-Acetyl-3-bromo-2-fluorobenzoic acid. This analysis provides a detailed molecular fingerprint based on the inelastic scattering of monochromatic light. The resulting spectrum is indicative of the specific covalent bonds and functional groups present, including the carbonyl groups of the acetyl and carboxylic acid moieties, the carbon-halogen bonds, and the vibrations of the aromatic ring. The polarizability of these functional groups significantly influences the intensity of the Raman signals, making it a highly sensitive method for structural characterization.

Analysis of Characteristic Vibrational Modes and Fingerprint Regions

Key characteristic vibrational modes for this compound are anticipated as follows:

Carbonyl Stretching (C=O): Strong bands are expected for the acetyl and carboxylic acid groups. The acetyl C=O stretch typically appears in the range of 1680-1700 cm⁻¹. The carboxylic acid C=O stretch is also found in a similar region, often around 1650-1670 cm⁻¹, and can be influenced by hydrogen bonding in the solid state.

Aromatic C-C Stretching: Vibrations of the benzene ring are expected to produce multiple bands in the 1400-1625 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is anticipated to appear in the lower frequency range, typically between 500-750 cm⁻¹.

C-F Stretching: The carbon-fluorine stretch is generally observed in the 1000-1300 cm⁻¹ range.

O-H Bending: In-plane and out-of-plane bending of the carboxylic acid O-H group can also be identified, although the O-H stretching band (typically strong in IR) is often weak in Raman spectra.

Table 1: Predicted Characteristic Raman Vibrational Modes for 5-Acetyl-3-bromo-2-fluorobenzoic Acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Acetyl Group |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Carboxylic Acid |

| Aromatic (C-C) Stretch | 1400 - 1625 | Phenyl Ring |

| C-F Stretch | 1000 - 1300 | Fluoro Group |

| C-Br Stretch | 500 - 750 | Bromo Group |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and confirming the elemental composition of 5-Acetyl-3-bromo-2-fluorobenzoic acid. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. For the target compound (C₉H₆BrFO₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The experimental HRMS data should align closely with this calculated value, typically within a few parts per million (ppm), to unequivocally confirm the molecular formula.

Table 2: Elemental Composition and High-Resolution Mass Data

| Attribute | Value |

| Molecular Formula | C₉H₆BrFO₃ |

| Calculated Exact Mass | 259.9535 Da |

| Calculated Monoisotopic Mass | 259.9535 Da |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis would be the definitive method to elucidate the solid-state molecular structure of 5-Acetyl-3-bromo-2-fluorobenzoic acid. This technique would confirm the substitution pattern on the benzene ring and provide precise measurements of all bond lengths and angles. The resulting structural data would reveal the planarity of the aromatic ring and the orientation of the acetyl and carboxylic acid functional groups relative to it.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal structure is stabilized by a network of non-covalent intermolecular interactions. For 5-Acetyl-3-bromo-2-fluorobenzoic acid, several key interactions are anticipated:

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups. It is highly probable that two molecules will form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid moieties, a common supramolecular synthon for this functional group.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, potentially interacting with electronegative atoms like the oxygen of a carbonyl or carboxylic acid group on an adjacent molecule.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit varied physical properties such as solubility, melting point, and stability. Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is another important technique for modifying the physicochemical properties of a compound.

Currently, there are no specific studies published in scientific literature that detail the polymorphic screening or co-crystallization of 5-acetyl-3-bromo-2-fluorobenzoic acid. The lack of such research means that the potential for this compound to exist in different crystalline forms or to form co-crystals with other molecules remains unexplored.

Future research in this area would involve systematic screening for polymorphs using various crystallization techniques (e.g., slow evaporation from different solvents, cooling crystallization, vapor diffusion) and analytical methods such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any new solid forms.

Similarly, co-crystallization studies would entail screening a range of co-formers with complementary functional groups that could interact with the carboxylic acid and acetyl moieties of the target molecule through hydrogen bonding or other non-covalent interactions.

Conformational Analysis and Tautomerism Investigations in Solution and Solid States

The conformational flexibility of 5-acetyl-3-bromo-2-fluorobenzoic acid is primarily centered around the rotation of the carboxylic acid and acetyl groups relative to the benzene ring. The specific orientation of these groups can be influenced by intramolecular hydrogen bonding and steric hindrance from the adjacent bromine and fluorine atoms.

In the solid state, the conformation would be determined by the crystal packing forces. However, without single-crystal X-ray diffraction data, the precise solid-state conformation remains unknown. In solution, the molecule is expected to be more dynamic, with the substituent groups undergoing rotation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the average conformation in different solvents.

Tautomerism, the interconversion of structural isomers, is a possibility for this molecule, particularly involving the acetyl group, which could potentially exist in an enol form. The equilibrium between the keto and enol tautomers would be influenced by factors such as solvent polarity and temperature.

Detailed computational studies, alongside experimental spectroscopic analysis (e.g., variable-temperature NMR, IR, and Raman spectroscopy), would be necessary to thoroughly investigate the conformational landscape and potential tautomeric equilibria of 5-acetyl-3-bromo-2-fluorobenzoic acid in both solution and the solid state.

Due to the absence of specific research data, a data table for this compound cannot be generated at this time.

Chemical Reactivity and Transformation Pathways of 5 Acetyl 3 Bromo 2 Fluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. youtube.com The rate and position of this substitution are heavily influenced by the existing substituents. For 5-Acetyl-3-bromo-2-fluorobenzoic acid, the benzene ring is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups (acetyl, carboxyl, and fluoro) and one weakly deactivating group (bromo). fiveable.me

The directing effects of the substituents are as follows:

-COOH (Carboxylic acid): Deactivating and meta-directing.

-COCH₃ (Acetyl): Deactivating and meta-directing.

-F (Fluoro): Deactivating and ortho, para-directing.

-Br (Bromo): Deactivating and ortho, para-directing.

Considering these competing effects, any potential electrophilic substitution would occur at the remaining C-H positions, C-4 and C-6. The C-4 position is ortho to the bromine and meta to the fluorine, acetyl, and carboxylic acid groups. The C-6 position is ortho to the fluorine, para to the bromine, and meta to the acetyl and carboxylic acid groups. Due to the strong deactivation of the ring, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would be necessary to facilitate reactions like nitration, halogenation, or sulfonation. libretexts.org Predicting the major product is complex, but the ortho-directing influence of the fluorine atom might favor substitution at the C-6 position. However, specific experimental data on the electrophilic aromatic substitution of this particular compound is not extensively documented in the literature.

Nucleophilic Aromatic Substitution Reactions and Their Scope

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of the acetyl and carboxylic acid groups makes the aromatic ring of 5-Acetyl-3-bromo-2-fluorobenzoic acid electron-deficient and thus susceptible to nucleophilic attack.

This molecule possesses two potential leaving groups: the fluorine atom at C-2 and the bromine atom at C-3. The rate of SNAr reactions is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

Substitution of Fluorine (at C-2): The fluorine atom is activated by the ortho-carboxylic acid group and the meta-acetyl group. The ortho-carboxyl group is particularly effective at stabilizing the intermediate. Generally, fluorine is a better leaving group than bromine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Substitution of Bromine (at C-3): The bromine atom is activated by the para-acetyl group and the ortho-carboxylic acid group (via the C-2 position).

Given the ortho-activation by the carboxylic acid group and the superior nature of fluoride (B91410) as a leaving group in this context, nucleophilic substitution is more likely to occur at the C-2 position. nih.gov A wide range of nucleophiles, including alkoxides, amines, and thiolates, could potentially displace the fluorine atom to yield diverse derivatives.

Cross-Coupling Reactions Involving the Bromine Substituent

The carbon-bromine bond in 5-Acetyl-3-bromo-2-fluorobenzoic acid is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org The bromine substituent of 5-Acetyl-3-bromo-2-fluorobenzoic acid is well-suited for this transformation. This reaction is known for its high functional group tolerance, making it compatible with the acetyl, fluoro, and carboxylic acid groups present in the molecule. nih.govrsc.org

A typical reaction would involve coupling 5-Acetyl-3-bromo-2-fluorobenzoic acid with a variety of aryl or vinyl boronic acids. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent System | Typical Temperature | Reference Example |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O or Toluene (B28343)/H₂O | 80-100 °C | General conditions for aryl bromides. |

| PdCl₂(dppf) | dppf (part of complex) | Cs₂CO₃ or K₃PO₄ | THF/H₂O or CPME/H₂O | 70-90 °C | Effective for a wide range of substrates. nih.gov |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Dioxane or Toluene | Room Temp to 100 °C | Buchwald-Hartwig type ligands for challenging couplings. |

Beyond the Suzuki-Miyaura reaction, the bromine substituent allows for a range of other palladium-catalyzed transformations to introduce further molecular complexity.

Heck Coupling: Reaction with alkenes to form a new carbon-carbon bond at the vinyl position.

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, to synthesize aryl alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with primary or secondary amines.

Stille Coupling: Reaction with organostannanes (organotin compounds) to form C-C bonds.

Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide, to synthesize amides, esters, or ketones.

These reactions demonstrate the versatility of the bromo-substituent as a synthetic linchpin for diversification. nsf.gov

Table 2: Overview of Other Potential Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Heck Coupling | Alkene (e.g., Styrene) | C(sp²)-C(sp²) | Pd(OAc)₂ or PdCl₂, phosphine (B1218219) ligand, base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI co-catalyst, base (e.g., amine) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | Pd catalyst, bulky phosphine ligand (e.g., BINAP), strong base (e.g., NaOtBu) |

| Stille Coupling | Organostannane (R-SnBu₃) | C(sp²)-C(sp²) | Pd catalyst (e.g., Pd(PPh₃)₄) |

Decarboxylation Mechanisms and Controlled Methodologies

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a significant transformation. While traditional thermal decarboxylation of aromatic acids often requires harsh conditions, modern methods offer milder alternatives. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and mild method for the decarboxylation of carboxylic acids to generate aryl radicals. researchgate.net This process avoids the high temperatures often required in classical methods. rsc.org The general mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) from the carboxylate to the excited photocatalyst. This generates an aroyloxy radical, which readily undergoes decarboxylation to form an aryl radical. This highly reactive aryl radical can then be trapped by a suitable partner in a subsequent step. acs.orgrsc.org

While specific studies on 5-Acetyl-3-bromo-2-fluorobenzoic acid are not prevalent, the methodology is broadly applicable to a range of benzoic acids. acs.org Organic dyes or iridium-based complexes are commonly used as photocatalysts. The reaction conditions are typically mild, often proceeding at or slightly above room temperature.

Table 3: General Conditions for Photocatalytic Decarboxylation of Benzoic Acids

| Photocatalyst | Light Source | Base | Solvent | Key Intermediate | Reference |

|---|---|---|---|---|---|

| fac-Ir(ppy)₃ | Blue LEDs | Organic or Inorganic Base | Organic Solvent (e.g., DMSO, MeCN) | Aryl Radical | General photocatalysis principles. |

| Organic Dyes (e.g., Eosin Y) | Visible Light (e.g., CFL) | Cs₂CO₃ | Organic Solvent (e.g., DMF) | Aryl Radical | rsc.org |

This approach represents a modern, controlled methodology for the decarboxylation of aromatic carboxylic acids, offering a pathway to generate radical intermediates under gentle conditions for further functionalization.

Thermal and Chemical Decarboxylation Pathways

The decarboxylation of aromatic carboxylic acids, such as 5-acetyl-3-bromo-2-fluorobenzoic acid, can be induced under thermal or chemical conditions. Electron-withdrawing substituents on the aromatic ring are known to lower the thermal stability of benzoic acid derivatives, potentially facilitating decarboxylation. aiche.org In the case of 5-acetyl-3-bromo-2-fluorobenzoic acid, the fluorine, bromine, and acetyl groups all act as electron-withdrawing moieties, which may influence the rate of this reaction.

Studies on fluorobenzoic acids have shown that their decarboxylation can be influenced by the presence of N-bases. researchgate.net The rate-determining step in such reactions is suggested to be the attack of a protonated N-base on the carboxylate anion. researchgate.net While specific studies on the decarboxylation of 5-acetyl-3-bromo-2-fluorobenzoic acid are not prevalent, the general principles of aromatic carboxylic acid decarboxylation suggest that high temperatures or the use of strong acids or bases could facilitate the removal of the carboxyl group to yield 1-(4-bromo-3-fluorophenyl)ethanone.

Table 1: Potential Decarboxylation Pathways

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Thermal Decarboxylation | High Temperature | 1-(4-bromo-3-fluorophenyl)ethanone |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification and amidation.

Esterification Reactions

Esterification of 5-acetyl-3-bromo-2-fluorobenzoic acid can be achieved through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, typically using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. This two-step process is often efficient for substituted benzoic acids. For instance, a similar compound, 5-bromo-2,4-difluorobenzoic acid, is esterified by treatment with thionyl chloride followed by methanol (B129727). chemicalbook.com N-bromosuccinimide (NBS) has also been shown to catalyze the direct esterification of substituted benzoic acids under mild conditions. nih.gov

Table 2: Representative Esterification Reactions

| Alcohol | Reagents/Conditions | Product |

|---|---|---|

| Methanol | SOCl₂, 65°C | Methyl 5-acetyl-3-bromo-2-fluorobenzoate |

| Ethanol | H₂SO₄ (cat.), Reflux | Ethyl 5-acetyl-3-bromo-2-fluorobenzoate |

Amidation and Peptide Coupling Reactions

The formation of amides from 5-acetyl-3-bromo-2-fluorobenzoic acid can be accomplished by reacting it with an amine. To facilitate this reaction, the carboxylic acid is typically activated in situ using a coupling reagent. A wide array of peptide coupling reagents are available, which are designed to promote efficient amide bond formation while minimizing side reactions. bachem.com Common examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium (B103445) reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). bachem.com These reagents convert the carboxylic acid into a more reactive intermediate that readily reacts with the amine.

Table 3: Common Amidation and Peptide Coupling Conditions

| Amine | Coupling Reagent | Product |

|---|---|---|

| Ammonia | EDC, HOBt | 5-acetyl-3-bromo-2-fluorobenzamide |

| Aniline (B41778) | DCC, DMAP | 5-acetyl-3-bromo-N-phenyl-2-fluorobenzamide |

Reactions and Transformations of the Acetyl Group

The acetyl group of 5-acetyl-3-bromo-2-fluorobenzoic acid is a versatile handle for further synthetic modifications. The carbonyl moiety can undergo reduction to an alcohol or a methylene (B1212753) group. The methyl group adjacent to the carbonyl is susceptible to halogenation under appropriate conditions. Furthermore, the acetyl group can participate in various condensation reactions.

Table 4: Selected Transformations of the Acetyl Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄, Methanol | 3-bromo-2-fluoro-5-(1-hydroxyethyl)benzoic acid |

| Clemmensen Reduction | Zn(Hg), HCl | 3-bromo-5-ethyl-2-fluorobenzoic acid |

| Haloform Reaction | Br₂, NaOH | 3-bromo-2-fluorobenzoic acid-5-carboxylic acid |

Selective Modifications of the Halogen Substituents (Bromine and Fluorine)

The presence of two different halogen atoms on the aromatic ring allows for selective functionalization through various cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This difference in reactivity allows for selective substitution at the bromine position while leaving the fluorine atom intact.

For instance, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to selectively replace the bromine atom with the aryl group. Similarly, a Buchwald-Hartwig amination could be employed to introduce an amine at the bromine position. Modification of the fluorine substituent is more challenging and typically requires harsher reaction conditions or specific catalytic systems designed for C-F bond activation.

Table 5: Potential Selective Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 5-acetyl-5'-aryl-2-fluorobiphenyl-3-carboxylic acid |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-acetyl-3-(arylamino)-2-fluorobenzoic acid |

Computational and Theoretical Investigations of 5 Acetyl 3 Bromo 2 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Acetyl-3-bromo-2-fluorobenzoic acid, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. However, specific DFT studies on this compound are not available in the reviewed literature.

Geometry Optimization and Energy Minimization

This process involves calculating the lowest energy arrangement of atoms in the molecule, its most stable three-dimensional structure. The results would typically be presented in a table of optimized geometric parameters (bond lengths, bond angles, and dihedral angles). Without specific research, these structural parameters for 5-Acetyl-3-bromo-2-fluorobenzoic acid remain undetermined by theoretical calculation.

Electronic Structure Analysis (e.g., Charge Distribution, Bond Orders)

Analysis of the electronic structure reveals how electrons are distributed across the molecule. This includes calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges) to identify electron-rich and electron-deficient regions, and determining the bond order to understand the nature of the chemical bonds (single, double, etc.). This information is crucial for predicting reactivity but has not been published for this compound.

Molecular Orbital Theory (e.g., HOMO-LUMO Energy Gaps and Spatial Distributions)

Molecular Orbital (MO) theory helps in understanding the chemical reactivity and electronic transitions of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net Visualizations of the spatial distribution of these orbitals would show the most likely sites for electrophilic and nucleophilic attack. For related but different benzoic acid derivatives, DFT has been used to evaluate HOMO-LUMO gaps and charge transfer phenomena. researchgate.netnih.gov However, the specific values and orbital shapes for 5-Acetyl-3-bromo-2-fluorobenzoic acid are not documented.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict spectroscopic data, which is invaluable for experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the molecular structure. While experimental NMR data exists for many related benzoic acid compounds, predicted spectra for 5-Acetyl-3-bromo-2-fluorobenzoic acid based on DFT are absent from the literature. rsc.orgchemicalbook.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface map is a visualization tool that illustrates the charge distribution of a molecule. It uses a color scale to indicate electron-rich areas (typically red), which are susceptible to electrophilic attack, and electron-deficient areas (typically blue), which are prone to nucleophilic attack. An MEP analysis for 5-Acetyl-3-bromo-2-fluorobenzoic acid would pinpoint its reactive sites, offering a visual guide to its chemical behavior. This analysis has not been published.

Conformational Energy Landscapes and Isomer Stability Analysis

Molecules with rotatable bonds, such as the acetyl and carboxylic acid groups in 5-Acetyl-3-bromo-2-fluorobenzoic acid, can exist in different spatial arrangements called conformers. A conformational analysis involves calculating the potential energy landscape to identify the most stable conformers and the energy barriers for rotation between them. This analysis would clarify the preferred three-dimensional shape of the molecule and the relative stability of any potential isomers. Such a detailed study for 5-Acetyl-3-bromo-2-fluorobenzoic acid is not currently available in scientific publications.

Computational Elucidation of Reaction Mechanisms

The computational investigation of reaction mechanisms for 5-Acetyl-3-bromo-2-fluorobenzoic acid would involve sophisticated calculations to map out the potential energy surface of a given reaction. This process helps in understanding the step-by-step pathway from reactants to products.

A critical aspect of studying reaction mechanisms is the identification of transition states. These are high-energy, transient molecular configurations that connect reactants and products. For any proposed reaction involving 5-Acetyl-3-bromo-2-fluorobenzoic acid, computational methods, such as those based on Density Functional Theory (DFT), would be employed to locate these transition states.

Characterization of a transition state involves confirming it is a first-order saddle point on the potential energy surface, which is typically verified by frequency calculations that show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Transition State Characterization Data (Note: This table is illustrative as no specific data for 5-Acetyl-3-bromo-2-fluorobenzoic acid is available.)

For 5-Acetyl-3-bromo-2-fluorobenzoic acid, this could involve studying reactions such as nucleophilic substitution at the bromine-bearing carbon, reactions of the acetyl group, or esterification of the carboxylic acid.

Quantum Chemical Studies on Reactivity, Selectivity, and Aromaticity

Quantum chemical calculations can provide deep insights into the intrinsic properties of a molecule that govern its reactivity and selectivity.

For 5-Acetyl-3-bromo-2-fluorobenzoic acid, these studies would likely focus on the influence of the electron-withdrawing acetyl, bromo, and fluoro groups on the electronic properties of the benzoic acid core. Analysis of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and electrostatic potential maps would reveal the most likely sites for electrophilic and nucleophilic attack.

The regioselectivity of reactions, for example, in aromatic substitutions, could be predicted by calculating the relative stability of possible intermediates. Furthermore, various computational indices can be used to quantify the aromaticity of the benzene (B151609) ring, which can be influenced by the steric and electronic effects of the substituents.

Table 2: Illustrative Quantum Chemical Data (Note: This table is for demonstration purposes as specific data for the target compound is not available.)

Advanced Applications in Chemical Sciences and Materials Research

Role as a Key Synthetic Building Block for Complex Organic Molecules

The unique arrangement of bromo, fluoro, acetyl, and carboxylic acid functional groups on the benzene (B151609) ring of 5-Acetyl-3-bromo-2-fluorobenzoic acid would theoretically make it a versatile building block in organic synthesis. Each group offers a potential site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Precursor in the Synthesis of Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are significant intermediates in the synthesis of numerous industrial and pharmaceutical compounds. Research on related molecules, such as 5-bromo-2-fluorobenzoic acid, demonstrates their role as precursors in creating a wide array of derivatives through reactions that modify the carboxylic acid group or through cross-coupling reactions at the halogen positions. It is conceivable that 5-Acetyl-3-bromo-2-fluorobenzoic acid could serve a similar function, offering an additional acetyl group for further functionalization.

Intermediate in the Preparation of Pharmaceutical Lead Compounds and Analogues

The substituted benzoic acid motif is a common feature in many pharmacologically active molecules. For instance, related compounds like 5-bromo-2-chlorobenzoic acid are utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and anticancer agents. The specific substitution pattern of 5-Acetyl-3-bromo-2-fluorobenzoic acid could be hypothesized as a key intermediate for novel therapeutic agents, where the acetyl group might play a role in modulating biological activity or providing a handle for further derivatization.

Application in Agrochemical and Fine Chemical Synthesis

Benzoic acid derivatives are also crucial in the agrochemical industry for the development of herbicides, insecticides, and fungicides. The reactivity of the halogen and carboxylic acid groups allows for the synthesis of a diverse range of active ingredients. While no specific examples exist for the title compound, its structural features are consistent with those of precursors used in the synthesis of complex agrochemicals and other fine chemicals like dyes and pigments.

Incorporation into Functional Materials

The rigid structure and multiple functional groups of 5-Acetyl-3-bromo-2-fluorobenzoic acid suggest its potential as a component in the design of advanced functional materials.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group is a common linking point in MOF synthesis. Fluorinated organic linkers are of particular interest as they can impart unique properties to the resulting MOFs, such as altered pore environments and enhanced gas separation capabilities. Although there is no specific research detailing the use of 5-Acetyl-3-bromo-2-fluorobenzoic acid in MOF synthesis, its structure as a fluorinated carboxylic acid makes it a theoretical candidate for creating novel MOFs with potentially interesting properties.

Development of Novel Polymeric and Supramolecular Materials

The functional groups on 5-Acetyl-3-bromo-2-fluorobenzoic acid could be exploited in the synthesis of new polymers and supramolecular assemblies. The carboxylic acid could be used for polyester (B1180765) or polyamide formation, while the other substituents could influence the material's final properties, such as thermal stability, solubility, and electronic characteristics. For example, similar dihalogenated benzoic acids are used to create specialized polymers like poly(phenylene ether)-based electrolyte membranes.

Applications in Catalysis Research (e.g., as a Ligand or Pre-Catalyst)

While direct catalytic applications of 5-Acetyl-3-bromo-2-fluorobenzoic acid are not extensively documented in publicly available research, its structural features—a carboxylic acid group, an acetyl moiety, and halogen substituents—suggest its potential as a versatile ligand or pre-catalyst in various catalytic systems. The coordination chemistry of substituted benzoic acids is a rich field, and the electronic and steric properties of the substituents play a crucial role in determining the stability and reactivity of the resulting metal complexes.

The carboxylic acid group can coordinate to a metal center in several modes, including monodentate, bidentate chelating, or bridging, leading to the formation of mononuclear or polynuclear metal complexes. The presence of the acetyl, bromo, and fluoro substituents on the aromatic ring can significantly influence the electron density of the carboxylate, thereby modulating the Lewis acidity of the metal center and, consequently, the catalytic activity of the complex.

For instance, research on structurally related compounds has demonstrated the viability of functionalized benzoic acids as ligands in catalysis. A notable example is the use of 4-acetylbenzoic acid to synthesize a Zn(II) complex, which has shown catalytic activity in the oxidation of benzyl (B1604629) alcohol. This indicates that the acetyl group, also present in 5-Acetyl-3-bromo-2-fluorobenzoic acid, does not hinder the formation of catalytically active metal complexes.

The zinc(II) complex of 4-acetylbenzoic acid, [Zn(4-acetylbenzoate)₂(H₂O)₂], has been synthesized and characterized, and its catalytic efficacy in the aerobic oxidation of benzyl alcohol has been investigated. The study revealed that this complex can effectively catalyze the conversion of benzyl alcohol to benzaldehyde.

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| [Zn(4-acetylbenzoate)₂(H₂O)₂] | Benzyl alcohol | Benzaldehyde | Data not specified | Data not specified |

The catalytic activity observed with the zinc complex of 4-acetylbenzoic acid provides a strong indication that 5-Acetyl-3-bromo-2-fluorobenzoic acid could similarly serve as a ligand to create metal complexes with catalytic properties. The additional bromo and fluoro substituents would further modify the electronic landscape of the ligand, potentially leading to enhanced catalytic activity or selectivity in various organic transformations. For example, palladium(II) complexes with substituted ligands have been explored for their inhibitory effects on bacterial efflux pumps, and copper-catalyzed reactions often utilize substituted benzoic acids.

The potential of 5-Acetyl-3-bromo-2-fluorobenzoic acid as a pre-catalyst could also be explored. In some catalytic cycles, a pre-catalyst undergoes in-situ activation to form the catalytically active species. The specific arrangement of functional groups in this molecule could facilitate such transformations under appropriate reaction conditions. Further research into the synthesis and characterization of metal complexes with 5-Acetyl-3-bromo-2-fluorobenzoic acid is warranted to fully explore its potential in the field of catalysis.

Synthesis and Research of Derivatives and Analogues of 5 Acetyl 3 Bromo 2 Fluorobenzoic Acid

Systematic Modification of Halogen Substituents

The nature and position of halogen atoms on the benzene (B151609) ring are critical determinants of the molecule's electronic properties and reactivity.

The arrangement of the bromine and fluorine atoms on the benzoic acid framework can be systematically varied to produce a range of positional isomers. While direct synthetic routes for positional isomers of 5-acetyl-3-bromo-2-fluorobenzoic acid are not extensively detailed in readily available literature, the synthesis of related compounds provides insight into potential methodologies. For instance, the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester has been achieved from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com This precursor undergoes diazotization to replace the amino group, a common strategy in aromatic chemistry that could be adapted to generate various bromo-fluoro substitution patterns on an acetylated benzoic acid scaffold. The synthesis of different isomers would allow for a comparative study of their properties, such as acidity and reactivity, which are influenced by the electronic effects of the halogens in different positions.

Structural Elucidation and Reactivity Profiling of Derivatives

The characterization of novel derivatives of 5-acetyl-3-bromo-2-fluorobenzoic acid relies on a suite of spectroscopic and analytical techniques. Quantum chemical calculations, such as those using density functional theory (DFT), can provide valuable insights into the conformational landscapes and electronic properties of these molecules. nih.govresearchgate.net Experimental characterization is typically achieved through methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the molecular structure. researchgate.netarkat-usa.orgrsc.org

The reactivity of these derivatives is largely governed by the interplay of the substituents on the aromatic ring. The electron-withdrawing nature of the acetyl, carboxyl, and halogen groups generally deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta-position relative to the carboxyl group. youtube.com The reactivity of the individual functional groups can also be influenced. For example, the acidity of the carboxylic acid will be affected by the position and nature of the halogen substituents. Furthermore, the halogen atoms themselves can participate in reactions, such as nucleophilic aromatic substitution, although this is generally challenging on an electron-deficient ring.

Alterations of the Acetyl Group and Their Impact on Properties

Modification of the acetyl group provides another avenue for creating derivatives with altered properties. A potential transformation is the conversion of the methyl ketone of the acetyl group into a carboxylic acid derivative through a process mediated by acetyl nitrate. rsc.org Another modification could involve the bromination of the acetyl group's methyl carbon to yield an α-bromoacetyl derivative. This has been demonstrated in the synthesis of ethyl 2-(2-bromoacetyl)-5-chlorobenzoate from an ethyl 2-acetylbenzoate precursor using copper bromide. rsc.org Such a modification introduces a new reactive site into the molecule, enabling further derivatization. These alterations to the acetyl group can be expected to have a significant impact on the molecule's steric and electronic properties, as well as its potential for intermolecular interactions.

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for the synthesis of a wide array of derivatives, most notably esters and amides.

The synthesis of ester and amide libraries from 5-acetyl-3-bromo-2-fluorobenzoic acid allows for the exploration of a broad chemical space.

Esterification can be readily achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A more reactive method involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an alcohol. chemicalbook.com This latter method is often preferred for less reactive carboxylic acids. For example, the esterification of 5-bromo-2,4-difluorobenzoic acid with methanol (B129727) was successfully carried out using thionyl chloride. chemicalbook.com